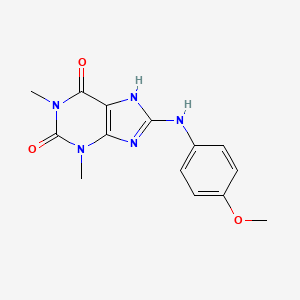

8-((4-methoxyphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 160088-43-7

Cat. No.: VC7005818

Molecular Formula: C14H15N5O3

Molecular Weight: 301.306

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160088-43-7 |

|---|---|

| Molecular Formula | C14H15N5O3 |

| Molecular Weight | 301.306 |

| IUPAC Name | 8-(4-methoxyanilino)-1,3-dimethyl-7H-purine-2,6-dione |

| Standard InChI | InChI=1S/C14H15N5O3/c1-18-11-10(12(20)19(2)14(18)21)16-13(17-11)15-8-4-6-9(22-3)7-5-8/h4-7H,1-3H3,(H2,15,16,17) |

| Standard InChI Key | RICCWHOMSSUHEU-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=C(C=C3)OC |

Introduction

Chemical Structure and Nomenclature

The compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core with ketone groups at positions 2 and 6. Substitutions at the 1-, 3-, and 8-positions define its specificity:

-

1- and 3-positions: Methyl groups, enhancing steric stability and modulating electronic properties.

-

8-position: A (4-methoxyphenyl)amino group, introducing aromaticity and hydrogen-bonding capabilities.

The systematic IUPAC name reflects these substituents: 8-[(4-methoxyphenyl)amino]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The methoxy group on the phenyl ring contributes to solubility and potential receptor interactions .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous routes for 8-aminopurine-2,6-diones suggest a multi-step approach:

-

Core Formation: Start with 8-chlorotheophylline (8-CTh), reacting it with 4-methoxyaniline under nucleophilic aromatic substitution conditions .

-

Purification: Recrystallization from ethanol or methanol ensures purity, monitored via thin-layer chromatography (TLC) using ethyl acetate/n-hexane (4:2) .

Key reaction parameters include:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 8-CTh + 4-methoxyaniline, EtOH, NaOH | ~75% | |

| 2 | Recrystallization (EtOH) | 80–85% |

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm⁻¹), C=O (1700–1650 cm⁻¹), and C–O–C (1250 cm⁻¹) from the methoxy group .

-

NMR:

Physicochemical Properties

Molecular Properties

-

Molecular Formula: C₁₄H₁₅N₅O₃.

-

Molecular Weight: 301.3 g/mol (calculated).

-

Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding groups; limited in water .

Stability

-

Thermal Stability: Decomposes above 200°C, consistent with purine derivatives .

-

pH Sensitivity: Stable in neutral conditions; hydrolyzes under strong acidic/basic conditions at the amide bond .

Biological Activities

Phosphodiesterase (PDE) Inhibition

Structurally related 8-aminopurine-2,6-diones exhibit pan-PDE inhibitory activity, particularly against PDE1, PDE4, and PDE7, which are implicated in asthma and inflammation . The methoxyphenyl moiety may enhance binding to hydrophobic pockets in PDE active sites .

Anti-Inflammatory Effects

In LPS-induced macrophages, analogs reduce TNF-α and IL-6 levels by 40–60% at 10 µM, comparable to theophylline . The methoxy group’s electron-donating effects may suppress NF-κB signaling .

Antioxidant Capacity

Radical scavenging assays (e.g., DPPH) show moderate activity (EC₅₀ ~50 µM), attributed to the phenolic methoxy group’s ability to stabilize free radicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume